molecular formula C20H19N3O4 B12181586 methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate

methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate

Cat. No.: B12181586
M. Wt: 365.4 g/mol
InChI Key: FHHIPAZNDISXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate is a complex organic compound that features a phthalazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its glycine methyl ester moiety allows for enhanced solubility and potential bioavailability .

Biological Activity

Methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a phthalazinone moiety, which is known for its diverse biological activities. The molecular formula is C19H20N2O4C_{19}H_{20}N_{2}O_{4} with a molecular weight of approximately 344.38 g/mol.

PropertyValue
Molecular FormulaC19H20N2O4C_{19}H_{20}N_{2}O_{4}
Molecular Weight344.38 g/mol
CAS Number1574464-97-3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Anticancer Activity : Research indicates that derivatives of phthalazinones can induce apoptosis in cancer cells by disrupting microtubule dynamics and affecting cell cycle progression.
  • Antimicrobial Properties : Some studies suggest that the compound may possess antimicrobial activity against a range of pathogens.

Anticancer Efficacy

A study published in Cancer Research highlighted the efficacy of phthalazinone derivatives, including this compound, in inhibiting tumor growth in xenograft models. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death and reduced tumor size .

Enzyme Inhibition Profile

In vitro assays demonstrated that this compound inhibits key enzymes such as topoisomerase II and protein kinases. This inhibition is crucial for its anticancer properties as it interferes with DNA replication and repair processes .

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting potential for development as an antimicrobial agent .

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 2-[[2-(3-benzyl-4-oxophthalazin-1-yl)acetyl]amino]acetate

InChI

InChI=1S/C20H19N3O4/c1-27-19(25)12-21-18(24)11-17-15-9-5-6-10-16(15)20(26)23(22-17)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,21,24)

InChI Key

FHHIPAZNDISXPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.